molecular formula C16H11ClFNO3S B2485510 3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one CAS No. 897615-99-5

3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2485510
CAS No.: 897615-99-5
M. Wt: 351.78
InChI Key: QZZKUNXOLYMJLO-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic small molecule characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-chlorobenzenesulfonyl group at position 3, a fluorine atom at position 6, and a methyl group at position 1. Its molecular formula is C₁₆H₁₂ClFNO₃S, with a molecular weight of 363.79 g/mol.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO3S/c1-19-9-15(16(20)13-8-11(18)4-7-14(13)19)23(21,22)12-5-2-10(17)3-6-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZKUNXOLYMJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the chlorobenzenesulfonyl group through sulfonylation reactions. The fluorine atom is usually introduced via electrophilic fluorination, and the methyl group can be added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are used under various conditions, including acidic or basic environments.

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to act as a reagent in various organic reactions. For instance:

  • Synthesis of Quinoline Derivatives : It can be used to create derivatives with enhanced properties for further research.
  • Reagent in Organic Reactions : The sulfonyl group provides a site for nucleophilic attack, facilitating the formation of diverse chemical entities.

Biology

The biological applications of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one are primarily focused on its antibacterial and antifungal properties:

  • Antibacterial Activity : Studies have shown that this compound exhibits significant antibacterial effects against various strains of bacteria by inhibiting bacterial topoisomerases, enzymes essential for DNA replication and repair.
  • Antifungal Properties : It has also been investigated for its potential antifungal activity, contributing to the development of new antifungal agents.

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic uses:

  • Antibiotic Development : Research indicates that it may lead to the development of novel antibiotics due to its ability to target bacterial enzymes effectively .
  • Pharmacological Studies : Ongoing studies are evaluating its efficacy in treating infections caused by resistant bacterial strains .

Industry

The compound finds applications in industrial processes as well:

  • Material Science : It is utilized in developing new materials with specific chemical properties.
  • Chemical Processes : Its unique properties make it suitable for various chemical processes that require specific reactivity profiles.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in treating various conditions:

  • Antibacterial Studies : A study demonstrated that derivatives of this compound showed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential as future antituberculosis agents .
  • Pharmacokinetics : Research on related compounds revealed favorable pharmacokinetic profiles, suggesting good bioavailability which is crucial for oral therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as bacterial enzymes and DNA. The compound can inhibit the activity of bacterial topoisomerases, enzymes crucial for DNA replication and repair, leading to the disruption of bacterial cell processes and ultimately cell death.

Comparison with Similar Compounds

Core Modifications: Substituent Positioning and Electronic Effects

  • 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one Key Differences: Ethoxy group at position 6 (vs. fluoro) and propyl at position 1 (vs. methyl). The propyl chain may prolong metabolic stability compared to methyl . Molecular Weight: 405.90 g/mol (C₂₀H₂₀ClNO₄S).
  • 3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-1,4-dihydroquinolin-4-one Key Differences: 3-chlorobenzenesulfonyl (vs. 4-chloro), diethylamino at position 7, and 4-methylbenzyl at position 1. The diethylamino group introduces basicity, which could enhance solubility in acidic environments. The 4-methylbenzyl substituent increases aromatic interactions in biological systems . Molecular Weight: Not explicitly stated but estimated at ~520 g/mol (C₂₇H₂₅ClFN₂O₃S).

Functional Group Variations

  • 1-(4-Chlorobenzenesulfonyl)-5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methylsulfinyl]-1H-benzimidazole Key Differences: Benzimidazole core (vs. dihydroquinolinone), difluoromethoxy, and sulfinyl groups. Impact: The benzimidazole core is associated with proton pump inhibition (e.g., omeprazole analogs). The sulfinyl group enhances chirality and target specificity, while difluoromethoxy improves metabolic resistance .
  • 3-Acyl-2-phenylamino-1,4-dihydroquinolin-4-one (APDQ230122) Key Differences: Acyl group at position 3 (vs. sulfonyl) and phenylamino at position 2. Impact: The acyl group may facilitate hydrogen bonding with bacterial targets (e.g., peptidoglycan biosynthesis enzymes), as shown in anti-pneumococcal studies.

Bioactivity and Mechanism Insights

  • Antimicrobial Activity :
    • APDQ230122 (3-acyl derivative) disrupts peptidoglycan biosynthesis in Streptococcus pneumoniae, evidenced by transcriptomic and proteomic downregulation of cell wall synthesis genes. The sulfonyl group in the target compound may exhibit a similar mechanism but with enhanced electron-withdrawing effects .
  • Structural Stability: Compounds with smaller substituents (e.g., 6-fluoro in the target molecule) show improved cellular penetration compared to bulkier groups (e.g., 6-ethoxy in C₂₀H₂₀ClNO₄S) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Bioactivity
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one C₁₆H₁₂ClFNO₃S 363.79 4-Cl-benzenesulfonyl, 6-F, 1-methyl High electronegativity, potential antimicrobial activity
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one C₂₀H₂₀ClNO₄S 405.90 4-Cl-benzenesulfonyl, 6-OCH₂CH₃, 1-propyl Increased lipophilicity, extended half-life
3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-... C₂₇H₂₅ClFN₂O₃S ~520 3-Cl-benzenesulfonyl, 7-N(CH₂CH₃)₂, 1-(4-Me-benzyl) Enhanced solubility, aromatic interactions
APDQ230122 Not provided Not provided 3-acyl, 2-phenylamino Targets peptidoglycan biosynthesis in S. pneumoniae

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a sulfonyl group and a fluorine atom, which contribute to its pharmacological properties. The presence of the 4-chlorobenzenesulfonyl moiety is particularly significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit various enzymes, including kinases and sulfonyltransferases. For instance, studies indicate that it exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Potential : Research has demonstrated that this compound may induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic markers .

Data Tables

Biological Activity IC50 Value (nM) Assay Type Reference
CDK Inhibition44Spectrophotometric
Antimicrobial Activity<10MIC Assay
Apoptosis InductionNot specifiedCell Viability Assay

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against Gram-positive bacteria with an MIC of less than 10 µg/mL. This suggests a strong potential for use as an antimicrobial agent in clinical applications .

Study 2: Cancer Cell Line Testing

A comprehensive evaluation of the compound's anticancer properties was conducted using several human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with significant effects observed at concentrations as low as 1 µM. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic events .

Q & A

Q. Optimization Strategies :

  • Temperature : Maintain 60–80°C during sulfonylation to avoid side reactions.
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorination efficiency .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediates and recrystallization (ethanol/water) for the final product .

Basic Question: Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

Q. Answer :

  • 1H/13C NMR :
    • Quinolinone core : Look for a carbonyl peak at ~170–175 ppm in 13C NMR.
    • Sulfonyl group : Characteristic downfield shifts for aromatic protons adjacent to the sulfonyl group (δ ~7.8–8.2 ppm in 1H NMR) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching the molecular formula (C16H10ClFNO3S, theoretical MW: 365.7 g/mol) .
  • FT-IR : Sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values in enzyme inhibition assays)?

Answer :
Discrepancies often arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Enzyme Sources : Recombinant vs. native enzymes may exhibit varying binding affinities. Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Data Normalization : Include positive controls (e.g., known inhibitors) and report IC50 values as mean ± SD from triplicate experiments .

Advanced Question: What computational and experimental methods are recommended for studying the compound’s interaction with biological targets (e.g., kinases or bacterial enzymes)?

Q. Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes. Focus on the sulfonyl group’s role in hydrogen bonding with active-site residues .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity (KD values) .
  • Kinetic Assays : Perform Michaelis-Menten analysis to determine inhibition mechanism (competitive vs. non-competitive) using varying substrate concentrations .

Basic Question: How can researchers ensure the stability of this compound during storage and in biological assays?

Q. Answer :

  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent sulfonyl group hydrolysis .
  • In Assays : Use fresh DMSO stock solutions and avoid prolonged exposure to light or aqueous buffers at pH >8.0 .
  • Stability Testing : Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) over 24–72 hours .

Advanced Question: What strategies are effective for modifying the compound’s structure to enhance solubility without compromising activity?

Q. Answer :

  • Derivatization :
    • Introduce polar groups (e.g., –OH, –NH2) at position 7 of the quinolinone core.
    • Replace the methyl group at position 1 with a morpholine or piperazine moiety .
  • Prodrug Design : Convert the sulfonyl group to a phosphate ester for improved aqueous solubility .
  • Co-solvent Systems : Use cyclodextrins or lipid nanoparticles in formulation studies .

Advanced Question: How can crystallographic data (e.g., from SHELX-refined structures) inform SAR studies of this compound?

Q. Answer :

  • X-ray Crystallography : Resolve the 3D structure to identify key interactions (e.g., π-π stacking between the quinolinone core and hydrophobic enzyme pockets) .

  • SAR Insights : Correlate substituent positions (e.g., fluorine at C6, sulfonyl at C3) with bioactivity. Example:

    SubstituentPositionEffect on IC50 (EGFR kinase)
    –FC62.5-fold ↓ IC50 vs. H-substituent
    –SO2C6H4ClC3Essential for binding specificity

Basic Question: What are the common impurities observed during synthesis, and how can they be quantified?

Q. Answer :

  • Major Impurities :
    • Des-fluoro byproduct : Formed via incomplete fluorination. Detect via LC-MS (retention time shift) .
    • Sulfonamide hydrolysis product : Monitor by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
  • Quantification : Use HPLC with UV detection (λ = 254 nm) and internal standardization .

Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems (e.g., in vivo models)?

Q. Answer :

  • In Vivo Pharmacokinetics : Measure plasma half-life (t1/2) and tissue distribution via LC-MS/MS in rodent models .
  • Transcriptomics : Perform RNA-seq on treated vs. control cells to identify differentially expressed pathways (e.g., apoptosis or inflammation markers) .
  • CRISPR Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Advanced Question: What are the best practices for analyzing and interpreting contradictory data in structure-activity relationship (SAR) studies?

Q. Answer :

  • Statistical Analysis : Apply multivariate regression to account for variables like logP, steric effects, and electronic parameters .
  • Fragment-Based Design : Deconstruct the molecule to isolate contributions of individual groups (e.g., sulfonyl vs. quinolinone fragments) .
  • Cross-Validation : Use independent datasets (e.g., different enzyme isoforms or cell lines) to confirm trends .

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